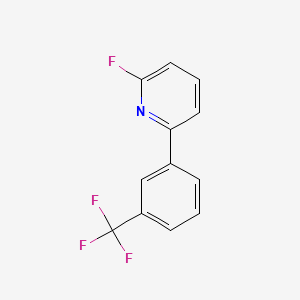

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Descripción general

Descripción

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a trifluoromethyl-substituted phenyl group at the 6-position. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . Another approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may utilize large-scale fluorination techniques, such as the use of trichloromethyl-pyridine as a starting material, followed by an exchange reaction between chlorine and fluorine atoms . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors by forming strong hydrogen bonds and dipole interactions . This can lead to inhibition or activation of target proteins, resulting in various biological effects.

Comparación Con Compuestos Similares

2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the trifluoromethyl-substituted phenyl group.

3-(Trifluoromethyl)phenylpyridine: A compound with a trifluoromethyl group on the phenyl ring but without the fluorine atom on the pyridine ring.

Trifluoromethylpyridine: A class of compounds with varying positions of the trifluoromethyl group on the pyridine ring.

Uniqueness: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is unique due to the combination of both fluorine and trifluoromethyl groups, which impart distinct physical and chemical properties. This dual substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Actividad Biológica

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 180606-19-3) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of various agrochemicals and pharmaceuticals, including fungicides like picoxystrobin .

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted at the 2-position with a fluorine atom and at the 6-position with a phenyl group that carries a trifluoromethyl substituent. This unique arrangement contributes to its chemical reactivity and biological activity.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their electron-withdrawing nature, which can influence molecular interactions and bioavailability. The following are key aspects of the biological activity associated with this compound:

Enzyme Inhibition

Studies have shown that fluorinated compounds can act as enzyme inhibitors. The presence of the trifluoromethyl group in particular has been linked to increased potency against various biological targets, including enzymes involved in metabolic pathways. For instance, the incorporation of trifluoromethyl groups has been shown to enhance inhibitory activity against serotonin uptake, which is relevant in the context of antidepressant drug design .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of related pyridine derivatives indicate that they may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity by stabilizing interactions through dipole-dipole interactions or by forming hydrogen bonds with active site residues .

Case Studies and Research Findings

Several studies have explored related compounds, providing insights into the potential biological activities of this compound:

- Antimicrobial Studies : Research on similar trifluoromethylated pyridines has shown promising results against various bacterial strains, suggesting that modifications in the pyridine structure can lead to enhanced antimicrobial properties.

- Cytotoxicity Assays : In vitro studies on related fluorinated compounds have indicated significant cytotoxic effects on cancer cell lines, warranting further exploration of this compound for anticancer applications.

- Enzyme Interaction Studies : Investigations into enzyme inhibition by fluorinated pyridines reveal that these compounds can effectively modulate enzyme activity, potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibitor | Binding to active sites |

| Trifluoromethylated pyridine derivatives | Antimicrobial | Disruption of microbial membranes |

| Fluorinated anticancer agents | Cytotoxic | Induction of apoptosis |

Propiedades

IUPAC Name |

2-fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZGTITUODKSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744678 | |

| Record name | 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-19-3 | |

| Record name | 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.